(1-Ethylpiperidin-4-YL)methanol
Overview
Description
(1-Ethylpiperidin-4-yl)methanol
Scientific Research Applications
Synthesis and Characterization in Organometallic Compounds One application of compounds similar to (1-Ethylpiperidin-4-YL)methanol is in the synthesis and characterization of organometallic compounds. For example, research involving ligand exchange reactions with [Et4N]3[Mo3(Co)9(OMe)3] and various alcohols, including methanol, has been explored to yield binuclear and trinuclear complexes (Adrian, Yaklin, & Klausmeyer, 2004).
Catalytic Activity in Chemical Reactions Compounds structurally related to this compound have been studied for their catalytic activity in chemical reactions. For instance, a study focused on the catalytic addition of diethylzinc to benzaldehyde using novel chiral ligands derived from related β-amino alcohols, demonstrating unique stereocontrol behavior (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol's Role in Chemical Synthesis Research on methanol, a key component in related chemical structures, highlights its underdeveloped but significant potential as a one-carbon building block in fine chemical synthesis. Studies show methanol's ability to engage in direct C–C coupling with allenes, producing higher alcohols incorporating all-carbon quaternary centers (Moran, Preetz, Mesch, & Krische, 2011).
Direct Conversion of Ethylene Glycol to Methanol Research demonstrates the possibility of converting ethylene glycol, a chemical derived from biomass or fossil fuels, directly into methanol using a Pd/Fe(2)O(3) co-precipitated catalyst. This suggests alternative natural resource diversification for methanol production (Wu, Yu, Liao, Young, Nellist, Dent, Kroner, & Tsang, 2012).
Biological and Synthetic Membrane Studies Methanol is commonly used as a solubilizing agent in studies of biological and synthetic membranes. Its impact on lipid dynamics, particularly in accelerating flip-flop kinetics and lipid transfer, is a significant area of research, as it influences the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Efficient Catalytic Conversion of Methane into Methanol A study on the catalytic conversion of methane into methanol under ambient conditions using a tricopper complex highlights the efficiency of certain chemical structures in this process. The complex was immobilized in mesoporous silica nanoparticles, demonstrating a proficient catalyst for methane conversion at room temperature (Liu, Mou, Yu, & Chan, 2016).
Safety and Hazards
Future Directions
Piperidine-containing compounds, such as “(1-Ethylpiperidin-4-YL)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of (1-Ethylpiperidin-4-YL)methanol are currently unknown. The compound belongs to the piperidine class of chemicals, which are known to interact with a variety of biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact mechanism by which this compound interacts with its targets and induces these effects remains to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with piperidine derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 1.02, suggesting it could readily cross cell membranes .
Result of Action
As a piperidine derivative, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. The compound is recommended to be stored in a sealed container in a dry room temperature environment .
Properties
IUPAC Name |
(1-ethylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOQYJOORROJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573517 | |
Record name | (1-Ethylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-87-2 | |
Record name | (1-Ethylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.